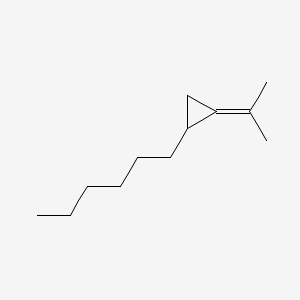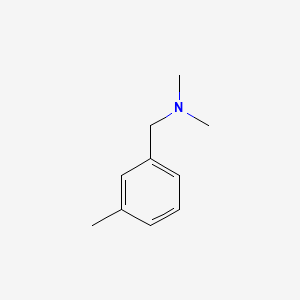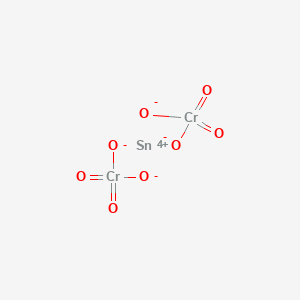![molecular formula C18H20O4 B13751835 Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate CAS No. 1171921-53-1](/img/structure/B13751835.png)
Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate is an organic compound belonging to the ester class It is characterized by the presence of an ethyl ester group attached to a benzoate ring, which is further substituted with a hydroxy group and a phenylethoxy methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate can be synthesized through the esterification of salicylic acid with ethyl alcohol in the presence of concentrated sulfuric acid at elevated temperatures. The reaction typically involves heating the mixture to around 100°C with aluminum sulfate as a catalyst . Another method involves heating an alkaline solution of salicylic acid with ethyl p-toluenesulfonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The phenylethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Wirkmechanismus
The mechanism of action of Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing active metabolites that interact with cellular pathways. The phenylethoxy group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate can be compared with similar compounds such as:
Ethyl 2-hydroxybenzoate: Lacks the phenylethoxy methyl group, resulting in different chemical properties and applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, leading to variations in reactivity and biological activity.
Ethyl 2-hydroxy-4-methoxybenzoate:
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
1171921-53-1 |
|---|---|
Molekularformel |
C18H20O4 |
Molekulargewicht |
300.3 g/mol |
IUPAC-Name |
ethyl 2-hydroxy-6-(2-phenylethoxymethyl)benzoate |
InChI |
InChI=1S/C18H20O4/c1-2-22-18(20)17-15(9-6-10-16(17)19)13-21-12-11-14-7-4-3-5-8-14/h3-10,19H,2,11-13H2,1H3 |
InChI-Schlüssel |
VLZHETHILJEUSM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C=CC=C1O)COCCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[acetyl-(3-ethoxy-3-oxopropyl)amino]-4-methylpentanoate](/img/structure/B13751767.png)

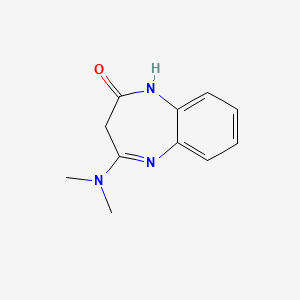
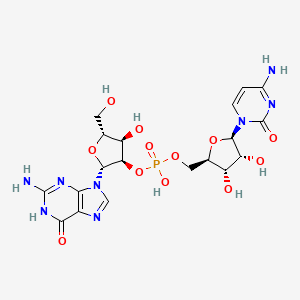
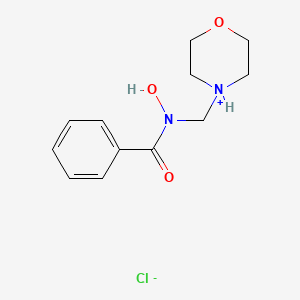


![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13751803.png)
